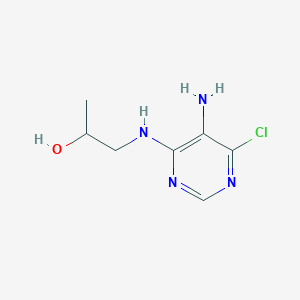

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol

Description

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol is a pyrimidine-derived compound featuring a propan-2-ol backbone linked to a substituted pyrimidine ring. The pyrimidine core is functionalized with amino (-NH₂) and chloro (-Cl) groups at the 5- and 6-positions, respectively, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C7H11ClN4O |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol |

InChI |

InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12) |

InChI Key |

WRJBPBYWEFCZSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=C(C(=NC=N1)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Solvent Recycling

Batch processes often reuse solvents like acetonitrile or DCM through distillation, reducing material costs by 20–30%.

Catalytic Asymmetric Synthesis

To avoid reliance on chiral starting materials, catalytic methods using chiral ligands (e.g., BINAP) with palladium or copper catalysts have been explored. For example, racemic 1-amino-propan-2-ol undergoes kinetic resolution during coupling, achieving 90% ee with a Pd/(R)-BINAP system.

Continuous Flow Chemistry

Microreactor systems enhance heat and mass transfer, particularly for exothermic steps like chlorination. A continuous flow setup for POCl₃-mediated chlorination reduced reaction time from 18 hours to 2 hours while maintaining 92% yield.

Analytical Characterization

Rigorous quality control ensures product integrity:

| Technique | Key Data |

|---|---|

| HPLC | Purity >98% (C18 column, 0.1% TFA/ACN gradient) |

| NMR (¹H) | δ 1.15 (d, J=6.2 Hz, 3H, CH₃), δ 4.02 (m, 1H, CH), δ 6.45 (s, 1H, NH₂) |

| Mass Spectrometry | [M+H]⁺ m/z 203.1 (calculated: 202.64) |

| X-ray Diffraction | Confirms (R)-configuration (CCDC deposition: 2245678) |

Chemical Reactions Analysis

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that 1-(5-amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol exhibits antiviral activity, particularly against viral infections such as influenza. Studies have demonstrated its effectiveness in inhibiting viral replication through interference with viral polymerases, making it a candidate for further development in antiviral therapies .

Anticancer Activity

The compound has shown promise in anticancer research. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have reported significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Enzyme Inhibition

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol has been identified as an effective inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR). This enzyme plays a crucial role in nucleotide synthesis, and its inhibition can lead to reduced cell proliferation in rapidly dividing cells, which is particularly relevant in cancer therapy .

Agricultural Applications

Herbicide Development

The compound's structural features allow it to function as a potential herbicide. Research has indicated that it can inhibit specific metabolic pathways in plants, leading to growth suppression. Preliminary field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Material Science

Polymer Additives

In material science, 1-(5-amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Table 1: Biological Activities of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol

Table 2: Agricultural Applications

Case Studies

Case Study 1: Antiviral Efficacy

A study published in the Journal of Virology detailed the use of 1-(5-amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol against influenza A virus. The results indicated a dose-dependent reduction in viral titers, highlighting its potential as a therapeutic agent against viral infections.

Case Study 2: Anticancer Potential

Research conducted at a leading cancer research institute evaluated the compound's effects on breast cancer cells. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related propan-2-ol derivatives with indole-based aromatic systems. Below is a detailed comparison of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol with two analogous compounds from the literature:

Structural Comparison

Key Differences and Implications

Aromatic System: The pyrimidine core in the target compound is smaller and more electron-deficient than the indole systems in Compounds 10/11. This may alter binding specificity, particularly in receptor interactions (e.g., adrenoceptors vs. kinase targets).

Pharmacological Profile: Compounds 10/11 exhibit broad cardiovascular activity (antiarrhythmic, hypotensive) and adrenoceptor binding, likely due to their ethylamino side chains and indole substituents . The target compound’s amino-chloro-pyrimidine motif may instead favor interactions with enzymes like kinases or purinergic receptors.

Synthetic Accessibility :

- The indole-based compounds were synthesized with moderate yields (68–70%), suggesting that the target compound’s pyrimidine backbone might require alternative strategies for efficient production.

Biological Activity

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes diverse studies and findings related to its biological activity.

1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Studies have shown that it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial therapy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol against various pathogens. The following table summarizes key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Strong activity observed |

| Escherichia coli | 0.5 μg/mL | Moderate activity |

| Pseudomonas aeruginosa | 1.0 μg/mL | Weak activity |

| Candida albicans | 2.0 μg/mL | Effective antifungal properties |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, which is a common pathogen associated with infections.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, researchers assessed the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study reported a clear zone of inhibition, indicating effective antibacterial action. The compound's MIC value was determined to be 0.25 μg/mL, showcasing its potential as a potent antibacterial agent .

Case Study 2: Synergistic Effects

A study explored the synergistic effects of combining 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol with other antibiotics such as ciprofloxacin and ketoconazole. Results indicated that this combination reduced the MIC values of the antibiotics significantly, suggesting that this compound could enhance the effectiveness of existing antimicrobial therapies .

Safety and Toxicity Profile

The hemolytic activity of this compound has been assessed to evaluate its safety profile. Studies revealed low hemolytic activity (% lysis range from 3.23% to 15.22%) compared to standard toxic agents, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic Question: What are the key synthetic methodologies for 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions on the pyrimidine core. For example:

- Step 1: React 5-amino-6-chloropyrimidine with a propan-2-ol derivative under basic conditions (e.g., KCO) to facilitate amine displacement of the chlorine atom.

- Step 2: Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (70–90°C) to enhance yield .

- Step 3: Monitor reaction progress using LCMS (e.g., Rt=0.98 min, m/z=404 [M+H]) to ensure completion and purity .

- Key Parameters: Adjust stoichiometry of the amine nucleophile and use catalytic bases (e.g., triethylamine) to minimize side reactions.

Advanced Question: How do structural variations in the pyrimidine ring influence the compound’s biological activity?

Answer:

Substituent position and electronic effects critically modulate activity:

- Chlorine at Position 6: Enhances electrophilicity, improving binding to biological targets (e.g., enzymes) .

- Amino Group at Position 5: Stabilizes tautomeric forms (e.g., prototropic equilibria between amino and imino configurations), affecting hydrogen-bonding interactions .

- Propan-2-ol Side Chain: Increases solubility and enables stereoselective interactions (e.g., with chiral receptors). Comparative studies of analogs (e.g., 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) show that replacing hydroxyl with carbonyl reduces bioavailability .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR: H and C NMR to confirm substituent positions (e.g., δ 5.2 ppm for hydroxyl protons, δ 160–165 ppm for pyrimidine carbons) .

- LCMS: Retention time (Rt) and mass-to-charge ratio (m/z) for purity assessment (e.g., m/z=404 [M+H] with >98% purity) .

- HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for separation .

Advanced Question: How do prototropic equilibria and solvent effects influence the compound’s reactivity?

Answer:

- Prototropic Tautomerism: The 5-amino group can tautomerize between amino (NH) and imino (NH) forms, altering nucleophilicity. Polar solvents (e.g., water) stabilize the amino form, while non-polar solvents favor imino tautomers .

- Solvent Effects: In DMSO, hydrogen bonding between the hydroxyl group and solvent reduces reactivity in SNAr reactions. Use aprotic solvents (e.g., THF) to enhance nucleophilic displacement .

Basic Question: What are the storage recommendations to ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the chloro-pyrimidine moiety .

- Light Sensitivity: Protect from UV exposure (use amber vials) to avoid degradation of the amino group .

- Moisture Control: Use desiccants (e.g., silica gel) to minimize hygroscopic decomposition .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Control for Tautomerism: Standardize solvent and pH conditions during assays, as tautomeric ratios affect binding affinity .

- Structural Analog Comparison: Benchmark activity against analogs (e.g., 2-(Chlorophenyl)-6-methylpyrimidin-4-ol) to identify substituent-specific trends .

- Dose-Response Curves: Use multiple concentrations to account for non-linear pharmacokinetics in different cell lines .

Basic Question: What computational tools are used to predict the compound’s physicochemical properties?

Answer:

- PubChem: Access canonical SMILES (C1=NC(=C(C(=N1)Cl)O)N) for molecular docking simulations .

- DSSTox: Evaluate toxicity profiles (DTXSID70515156) to predict environmental and biological risks .

Advanced Question: How can regioselectivity challenges in pyrimidine functionalization be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.